molecular formula C18H19NO2 B1359419 4-(Morpholinomethyl)benzophenone CAS No. 789427-08-3

4-(Morpholinomethyl)benzophenone

Cat. No. B1359419
M. Wt: 281.3 g/mol
InChI Key: AUYXSAVQMSZYEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzophenone derivatives, such as 4-(Morpholinomethyl)benzophenone, can be achieved through various methods. One common method is the Friedel-Crafts alkylation or acylation . Another method involves the use of organometallic routes, such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .


Molecular Structure Analysis

The InChI code for 4-(Morpholinomethyl)benzophenone is 1S/C18H19NO2/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Antiproliferative Activity

Al-Ghorbani et al. (2017) synthesized novel 4-benzyl-morpholine-2-carboxylic acid derivatives from 4-(morpholinomethyl)benzophenone and evaluated their antiproliferative activity against various types of neoplastic cells. Their study found that specific structural modifications on the benzophenone ring significantly enhance anti-mitogenic activity, suggesting potential applications in cancer therapy (Al-Ghorbani et al., 2017).

Photochemistry in Biological and Material Science

Dormán et al. (2016) discussed the broad applications of benzophenone photochemistry in biological chemistry, bioorganic chemistry, and material science. Benzophenone photophores have unique photochemical properties, useful for binding site mapping, proteome profiling, bioconjugation, and surface grafting, highlighting their versatile role in scientific research (Dormán et al., 2016).

UV Absorption and Environmental Impact

Zucchi et al. (2011) investigated the effects of benzophenone-4, a related compound, on hormonal pathways in zebrafish, pointing to its potential environmental impact. Their findings are relevant for assessing the ecological implications of benzophenone derivatives, including 4-(morpholinomethyl)benzophenone (Zucchi et al., 2011).

Antitumor Properties

Kumazawa et al. (1997) synthesized benzophenone derivatives, including morpholino and thiomorpholino benzophenones, demonstrating their potent cytotoxic and antitumor activities. This suggests the potential of 4-(morpholinomethyl)benzophenone derivatives in developing new cancer treatments (Kumazawa et al., 1997).

Photoprobes for Biochemical Applications

Prestwich et al. (1997) highlighted the use of benzophenone photoprobes in biochemical research. They emphasized their efficiency in studying protein-ligand interactions, offering insights into the potential applications of 4-(morpholinomethyl)benzophenone in understanding complex biological processes (Prestwich et al., 1997).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYXSAVQMSZYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642614
Record name {4-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholinomethyl)benzophenone

CAS RN

789427-08-3
Record name {4-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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